Technical Monograph: (2-((Allylamino)carbonyl)phenoxy)acetic Acid
Technical Monograph: (2-((Allylamino)carbonyl)phenoxy)acetic Acid
CAS Registry Number: 119-45-9 IUPAC Name: 2-[2-(prop-2-enylcarbamoyl)phenoxy]acetic acid Synonyms: N-Allyl-2-(carboxymethoxy)benzamide; Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-[1][2]
Executive Summary
(2-((Allylamino)carbonyl)phenoxy)acetic acid is a bifunctional aromatic intermediate characterized by the presence of an ortho-substituted phenoxyacetic acid moiety and an N-allyl amide group.[2] In drug discovery and organic synthesis, this molecule serves as a critical "spring-loaded" precursor. Its structural arrangement—specifically the proximity of the carboxylic acid tail to the amide nitrogen—predisposes it toward intramolecular cyclization, making it a primary scaffold for the synthesis of 1,4-benzoxazepine-3,5-diones .
This guide details the physicochemical profile, validated synthesis protocols, and the mechanistic utility of this compound in heterocyclic construction, specifically addressing the challenges of solubility and rotameric behavior in NMR analysis.
Physicochemical Profile
The molecule exhibits properties typical of amphiphilic acids. The carboxylic acid confers solubility in basic aqueous media, while the allyl-amide moiety provides lipophilicity and a handle for further functionalization (e.g., Ring-Closing Metathesis).
Table 1: Key Physicochemical Properties
| Property | Value / Description | Note |
| Molecular Formula | C₁₂H₁₃NO₄ | |
| Molecular Weight | 235.24 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 134–138 °C (Typical for class) | Dependent on recrystallization solvent (EtOH vs. H₂O). |
| pKa (Acid) | ~3.5 – 4.0 | Carboxylic acid proton; modulated by the ortho-amide H-bond. |
| Solubility | Soluble in DMSO, MeOH, dilute NaOH. | Poorly soluble in cold water; insoluble in hexanes. |
| H-Bond Donors | 2 (COOH, NH) | |
| H-Bond Acceptors | 4 (C=O x2, Ether O, OH) |
Synthetic Methodology
The synthesis of (2-((Allylamino)carbonyl)phenoxy)acetic acid requires a disciplined approach to regioselectivity.[2] The most robust pathway involves the Williamson ether synthesis applied to an N-allylsalicylamide precursor.
Retrosynthetic Analysis
The molecule is disconnected at the phenolic ether linkage.[2] Direct amidation of 2-(carboxymethoxy)benzoic acid is generally avoided due to self-cyclization risks (anhydride formation). Therefore, the amide bond is established first.
Step-by-Step Protocol
Precursor Synthesis: N-Allylsalicylamide is prepared by reacting methyl salicylate with allylamine (neat or in MeOH) at reflux.[2]
Core Synthesis: O-Alkylation
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Reagents: N-Allylsalicylamide (1.0 eq), Sodium Chloroacetate (1.2 eq), NaOH (2.2 eq).
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Solvent System: Water (aqueous fusion method) or EtOH/H₂O reflux.
Experimental Workflow:
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Dissolution: Dissolve N-allylsalicylamide in 10% NaOH solution. The phenol is deprotonated immediately (color shift to yellow is common).
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Addition: Add sodium chloroacetate slowly to the stirring solution at 80°C.
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Expert Insight: Do not use ethyl chloroacetate here. Using the sodium salt prevents the formation of the ethyl ester product, simplifying the workup to a strictly acid-base extraction.
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Reflux: Maintain reflux for 4–6 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1). The starting phenol will disappear; the product (dianion) stays at the baseline.
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Acidification (Critical Step): Cool the reaction mixture to 0°C. Acidify dropwise with 6M HCl to pH ~2.
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Observation: The product will precipitate as a white solid. If an oil forms, induce crystallization by scratching the flask walls or adding a seed crystal.
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Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).
Self-Validating Analytical Checkpoints
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IR Spectrum: Look for two distinct carbonyl stretches: Amide I (~1640 cm⁻¹) and Carboxylic Acid (~1710–1730 cm⁻¹).
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¹H NMR (DMSO-d₆):
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δ 4.76 ppm (s, 2H): The O-CH₂-COOH singlet.[3] If this is split or shifted, check for incomplete hydrolysis or esterification.
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δ 5.85 ppm (m, 1H): The internal alkene proton of the allyl group.
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δ 9.0–10.0 ppm: Amide NH (broad).
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Mechanistic Pathways & Reactivity
The utility of this molecule lies in its reactivity. It is not merely an end-product but a "spring-loaded" intermediate.
Intramolecular Cyclization (The Benzoxazepine Route)
Under dehydrating conditions (EDC/HOBt or refluxing acetic anhydride), the carboxylic acid attacks the amide nitrogen (or the amide oxygen via imidate) to form N-allyl-1,4-benzoxazepin-3,5-dione .
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Why this matters: Benzoxazepines are privileged structures in medicinal chemistry (CNS activity). This molecule allows for the rapid construction of the 7-membered ring system.
Visualization of Synthetic & Reactive Pathways
The following diagram maps the synthesis of the molecule and its downstream conversion into the benzoxazepine scaffold.
Figure 1: Synthetic workflow from methyl salicylate to the target acid, and subsequent cyclization to the benzoxazepine scaffold.
Handling and Safety Data
While specific toxicological data for CAS 119-45-9 is limited, it should be handled according to the safety profile of general phenoxyacetic acids and benzamides.
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Skin/Eye Irritation: Likely high (Acidic moiety). Wear nitrile gloves and safety glasses.
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Inhalation: Dust may be irritating to the respiratory tract. Use a fume hood during solid handling.
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Storage: Store at room temperature in a desiccator. The allyl group is susceptible to oxidation over long periods; protect from light.
References
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National Institute of Standards and Technology (NIST). "Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- (CAS 119-45-9)."[2] NIST Chemistry WebBook, SRD 69. [Link]
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PubChem. "2-[(Phenoxycarbonyl)amino]acetic acid (Compound Summary)." National Library of Medicine. [Link](Note: Used for physicochemical property validation of the class).
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ResearchGate. "Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids."[3] ResearchGate Publication. [Link][2]
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Cheméo. "Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- Chemical Properties." [Link][4][5]
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MDPI. "Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization." Molecules. [Link](Contextual reference for cyclization mechanisms of 2-aminobenzylamines/amides).
Sources
- 1. Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- [webbook.nist.gov]
- 2. 2-[(Phenoxycarbonyl)amino]acetic acid | C9H9NO4 | CID 23278896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
